molecular formula C11H13BrClNO B1624635 N-(3-Bromophenyl)-5-chloropentanamide CAS No. 848170-46-7

N-(3-Bromophenyl)-5-chloropentanamide

Cat. No.: B1624635
CAS No.: 848170-46-7
M. Wt: 290.58 g/mol
InChI Key: NDBSJMMDTUMTJE-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-5-chloropentanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-5-chloropentanamide typically involves the reaction of 3-bromoaniline with 5-chloropentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-Bromophenyl)-5-chloropentanamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry: N-(3-Bromophenyl)-5-chloropentanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-5-chloropentanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(3-Bromophenyl)-5-chloropentanamide
  • N-(3-Bromophenyl)-5-chlorobutanamide
  • N-(3-Bromophenyl)-5-chlorohexanamide

Comparison:

  • This compound is unique due to its specific chain length and the presence of both bromine and chlorine atoms. This combination of features can influence its reactivity and biological activity.
  • N-(3-Bromophenyl)-5-chlorobutanamide has a shorter chain length, which may affect its solubility and interaction with biological targets.
  • N-(3-Bromophenyl)-5-chlorohexanamide has a longer chain length, potentially altering its physical properties and reactivity.

Properties

IUPAC Name

N-(3-bromophenyl)-5-chloropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-9-4-3-5-10(8-9)14-11(15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSJMMDTUMTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462055
Record name N-(3-Bromophenyl)-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848170-46-7
Record name N-(3-Bromophenyl)-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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